3-(3-chlorophenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one
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Description
3-(3-chlorophenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C21H21ClN4O2 and its molecular weight is 396.88. The purity is usually 95%.
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Scientific Research Applications
Structural Studies and Synthesis Methodologies
Structural Studies : Research into fungicidal azolylmethanes, which share structural similarities with the compound , reveals insights into crystal structures and solution conformations, highlighting the importance of intramolecular hydrogen bonding and the potential for different enantiomers to have different modes of binding at the active site (Anderson et al., 1984).
Microwave-Assisted Synthesis : The rapid and efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds demonstrates modern techniques that could be applicable to the synthesis of complex molecules like 3-(3-chlorophenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one, highlighting their antibacterial and antifungal activities (Mistry & Desai, 2006).
Pharmacological and Antimicrobial Evaluations
Antifungal Activity : The antifungal potential of 1,2,3-triazole derivatives was demonstrated in vitro against Candida strains, suggesting that modifications to the halogen-substituted triazole structures could lead to better drug candidates for antifungal applications (Lima-Neto et al., 2012).
Antimicrobial Agents : The transformation of azetidin-2-ones into antimicrobial agents highlights the potential of such compounds in developing new treatments against bacterial and fungal infections, emphasizing the role of structural modifications in enhancing antimicrobial activity (Sah et al., 2014).
Potential Antitumor Agents
- Tubulin-Targeting Antitumor Agents : A study on 3-phenoxy-1,4-diarylazetidin-2-ones showcased their potential as antiproliferative compounds targeting tubulin, indicating that similar structural entities could serve as a basis for developing novel anticancer drugs (Greene et al., 2016).
properties
IUPAC Name |
3-(3-chlorophenyl)-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c22-17-6-4-5-16(11-17)9-10-21(27)25-13-19(14-25)26-12-18(23-24-26)15-28-20-7-2-1-3-8-20/h1-8,11-12,19H,9-10,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJOXUBOWFHENY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC(=CC=C2)Cl)N3C=C(N=N3)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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